REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[N+:11]([O-])=O)[C:7](=[O:14])[NH:6][CH2:5]2>C(OCC)(=O)C>[NH2:11][C:10]1[CH:9]=[C:8]2[C:4]([CH2:5][NH:6][C:7]2=[O:14])=[CH:3][C:2]=1[CH3:1]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C2CNC(C2=CC1[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The vessel was shaken for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed with argon
|
Type
|
ADDITION
|
Details
|
Palladium on carbon (25 mg) was added
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration through celite
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C2CNC(C2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.8 mg | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |